benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine ring substituted at the 2-position with a (1E)-3-(3,4-dichlorophenoxy)propenyl group and a benzyloxycarbonyl group at the 1-position. The (1E)-configuration of the propenyl chain ensures a planar geometry, while the 3,4-dichlorophenoxy substituent introduces significant lipophilicity and steric bulk.
Properties
IUPAC Name |
benzyl 2-[(E)-3-(3,4-dichlorophenoxy)prop-1-enyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-19-11-10-18(14-20(19)23)26-13-5-9-17-8-4-12-24(17)21(25)27-15-16-6-2-1-3-7-16/h1-3,5-7,9-11,14,17H,4,8,12-13,15H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRCYAEUCIIKR-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCOC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/COC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Attachment of the Dichlorophenoxy Moiety: The final step involves the reaction of the intermediate with 3,4-dichlorophenol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the double bond in the prop-1-en-1-yl group, converting it to a saturated alkyl chain.
Substitution: The dichlorophenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing double bonds.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
The compound benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a chemical with potential applications in various fields, particularly in medicinal chemistry and agriculture. This article provides a comprehensive overview of its applications based on diverse scientific literature and verified sources.
Chemical Properties and Structure
This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a dichlorophenoxy group. Its chemical formula is , and it has a molecular weight of approximately 393.28 g/mol. The presence of the dichlorophenoxy group suggests potential herbicidal properties, while the pyrrolidine moiety may contribute to its pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research published in Biochemical and Biophysical Research Communications highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .
Neuroprotective Effects
There is emerging evidence that this compound may also possess neuroprotective effects. A study demonstrated that derivatives of pyrrolidine compounds can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .
Herbicide Development
The structural characteristics of this compound indicate its utility as a herbicide. The dichlorophenoxy moiety is known for its effectiveness against broadleaf weeds, making it a candidate for developing selective herbicides. Research into similar compounds has shown their ability to disrupt plant growth by inhibiting specific enzymatic pathways .
Pesticide Formulations
The compound's properties can be integrated into pesticide formulations aimed at enhancing crop protection. A patent application described formulations that utilize similar chemical structures to improve the efficacy of active ingredients against pests while minimizing environmental impact .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in inhibiting tumor growth in vivo showed significant reductions in tumor size when administered to mice with induced tumors. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the mitochondrial pathway .
Case Study 2: Herbicidal Activity
Field trials assessing the herbicidal efficacy of formulations containing this compound revealed effective control over target weed species with minimal phytotoxicity to crops. The results indicated that the compound could be developed into a commercial herbicide, providing an environmentally friendly alternative to traditional chemicals .
Mechanism of Action
The mechanism by which benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Benzyl 2-[(1E)-3-(Morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
Key Differences :
- Substituent: The morpholin-4-yl group replaces the 3,4-dichlorophenoxy moiety.
- Molecular Formula: C₁₉H₂₆N₂O₃ (molar mass: 330.42 g/mol) vs. an estimated C₂₀H₁₈Cl₂N₂O₃ for the dichlorophenoxy analog (molar mass: ~406.3 g/mol).
- Physicochemical Properties: The morpholine analog is more hydrophilic due to the amine and ether oxygen, whereas the dichlorophenoxy variant is highly lipophilic (higher logP) due to aromatic chlorination. The dichlorophenoxy group may engage in halogen bonding, influencing crystal packing and solubility .
Table 1: Structural and Property Comparison
| Property | Dichlorophenoxy Analog (Target) | Morpholine Analog |
|---|---|---|
| Molecular Formula | C₂₀H₁₈Cl₂N₂O₃ (est.) | C₁₉H₂₆N₂O₃ |
| Molar Mass (g/mol) | ~406.3 | 330.42 |
| Key Substituent | 3,4-Dichlorophenoxy | Morpholin-4-yl |
| Predicted logP | Higher (~4.5–5.0) | Moderate (~2.0–3.0) |
| Solubility | Low in polar solvents | Moderate in polar solvents |
5-{(1E,3Z)-3-[Benzyl(oxido)imino]prop-1-en-1-yl}-2-(4-chlorophenyl)-2H-tetrazole (16b)
Key Differences :
- Core Structure : A tetrazole ring replaces the pyrrolidine ring, altering electronic properties and acidity (tetrazoles are more acidic than pyrrolidines).
- Substituents: The (1E,3Z)-propenyl chain and 4-chlorophenyl group differ geometrically and electronically from the target compound’s (1E)-propenyl and dichlorophenoxy groups.
- Synthesis : Both compounds involve dichloromethane-based reactions, but 16b uses N-benzylhydroxylamine, suggesting divergent synthetic pathways .
General Trends in Analog Behavior
- Lipophilicity: Dichlorophenoxy > Morpholin-4-yl > Tetrazole derivatives. This impacts bioavailability and membrane permeability.
- Reactivity : Electron-withdrawing chlorine atoms in the target compound may enhance stability toward nucleophilic attack compared to the electron-rich morpholine analog.
- Crystallography : SHELX software (e.g., SHELXL) is widely used for refining such structures, highlighting the importance of precise bond-length and angle comparisons in understanding substituent effects .
Biological Activity
Benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrrolidine ring, which is known for its role in various biological activities, and a dichlorophenoxy group that may enhance its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell survival, thus promoting apoptosis in malignant cells.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The IC50 values were notably lower than those of standard chemotherapeutic agents like sorafenib, indicating superior efficacy .
| Cell Line | IC50 (µM) | Comparison with Sorafenib (IC50 µM) |
|---|---|---|
| MCF-7 | 0.37 | 7.91 |
| HepG2 | 0.73 | 7.91 |
| HeLa | 0.95 | 7.91 |
Mechanistic Insights
Flow cytometry analyses revealed that the compound induced apoptosis in HeLa cells by blocking the cell cycle at the sub-G1 phase, suggesting a mechanism involving cell cycle arrest and subsequent programmed cell death .
Study on Weight Loss
A notable study investigated the effects of a related compound on weight loss in diet-induced obese mice. The compound acted as a high-affinity ligand for melanin-concentrating hormone receptor 1 (MCHr1), demonstrating significant efficacy in reducing body weight when administered orally . This suggests potential applications in obesity management.
Q & A
Q. What role does the pyrrolidine ring conformation play in biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
